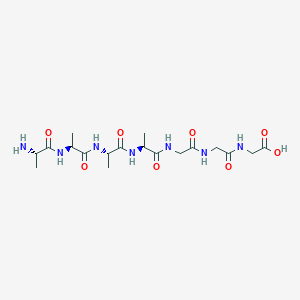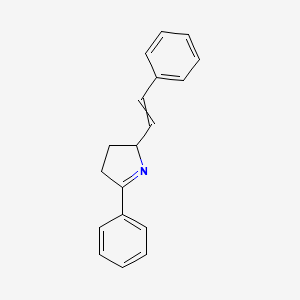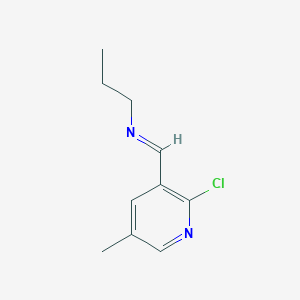
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 2-position and a methyl group at the 5-position of the pyridine ring, along with a propylmethanimine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-methylpyridine.
Formation of Intermediate: The intermediate is formed by reacting 2-chloro-5-methylpyridine with a suitable reagent to introduce the propylmethanimine group.
Final Product: The final product, this compound, is obtained through purification and isolation techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups at the 2-position of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-ethylmethanimine
- (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-butylmethanimine
- (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-isopropylmethanimine
Uniqueness
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine is unique due to its specific substitution pattern on the pyridine ring and the presence of the propylmethanimine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
490029-11-3 |
|---|---|
Molekularformel |
C10H13ClN2 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
1-(2-chloro-5-methylpyridin-3-yl)-N-propylmethanimine |
InChI |
InChI=1S/C10H13ClN2/c1-3-4-12-7-9-5-8(2)6-13-10(9)11/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
BRMPGYOYCZHMEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=CC1=C(N=CC(=C1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


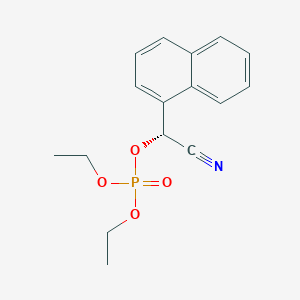
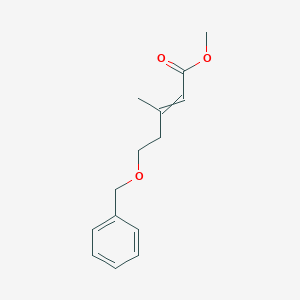
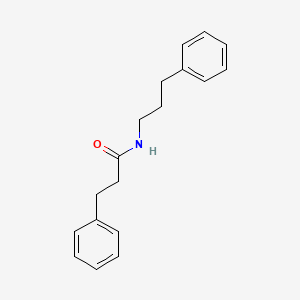
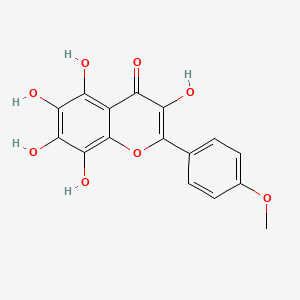
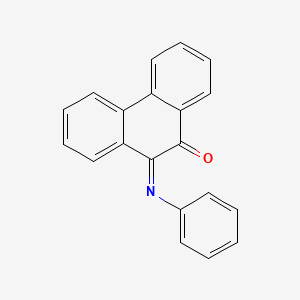

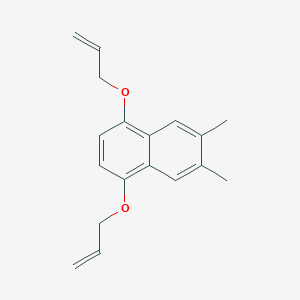
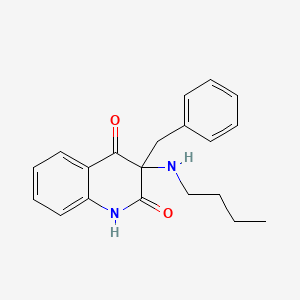
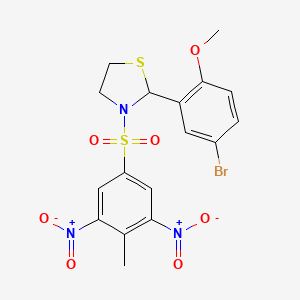
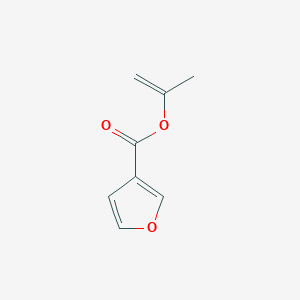

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
